2-[(1-carboxypropyl)thio]nicotinic acid is a compound that belongs to the class of nicotinic acid derivatives, which are known for their biological activities. The compound's molecular formula is and has a molecular weight of approximately 227.29 g/mol. This compound is characterized by the presence of a carboxypropyl group attached to a thioether linked to the nicotinic acid structure, which contributes to its potential pharmacological properties.
This compound can be sourced from various chemical suppliers and is classified under the broader category of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, plays a crucial role in metabolic processes and has been extensively studied for its health benefits. The specific derivative, 2-[(1-carboxypropyl)thio]nicotinic acid, is of interest for its potential applications in medicinal chemistry and pharmacology.
The synthesis of 2-[(1-carboxypropyl)thio]nicotinic acid typically involves several steps that may include:
While specific literature detailing the exact synthetic pathway for this compound may be limited, similar methodologies used for synthesizing related nicotinic acid derivatives provide insights into potential approaches .
The molecular structure of 2-[(1-carboxypropyl)thio]nicotinic acid can be represented with the following characteristics:
CC(C(=O)O)SCC1=CN=CC=C1C(=O)O
QPMAYQRLXHUOIP-UHFFFAOYSA-N
The structure features a pyridine ring with a carboxylic acid and a thioether side chain, which are critical for its biological activity.
2-[(1-carboxypropyl)thio]nicotinic acid can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in drug development .
The mechanism of action of 2-[(1-carboxypropyl)thio]nicotinic acid is related to its interaction with biological targets:
Further studies are required to elucidate specific pathways and mechanisms associated with this compound's biological activity .
The physical properties of 2-[(1-carboxypropyl)thio]nicotinic acid include:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl groups present in both the thioether and carboxylic functionalities .
2-[(1-carboxypropyl)thio]nicotinic acid has several potential applications in scientific research:
The ongoing research into nicotinic acid derivatives continues to reveal new therapeutic potentials, making compounds like 2-[(1-carboxypropyl)thio]nicotinic acid significant in drug development efforts .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1